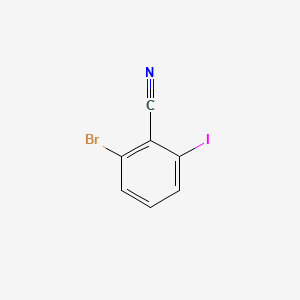
N-Boc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic Acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Mechanism of Action
Target of Action
Similar compounds such as tempo are known to act as oxidation catalysts .
Mode of Action
The compound acts as a stable aminoxyl radical . It is known that similar compounds, like TEMPO and its derivatives, can oxidize alcohols to carbonyl compounds in the presence of TsOH . This suggests that N-Boc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic Acid might have a similar mode of action.
Biochemical Pathways
Given its potential role as an oxidation catalyst, it may be involved in the oxidation of alcohols to carbonyl compounds .
Result of Action
As an oxidation catalyst, it could potentially facilitate the conversion of alcohols to carbonyl compounds .
Action Environment
Similar compounds like tempo are known to be stable radicals, suggesting that this compound might also exhibit stability under various conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic Acid typically involves the protection of the amine group with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:
- Stirring a mixture of the amine and Boc2O in water at ambient temperature.
- Heating a mixture of the amine and Boc2O in tetrahydrofuran (THF) at 40°C.
- Adding the amine to sodium hydroxide and Boc2O in water and THF at 0°C, then warming to ambient temperature .
Industrial Production Methods
Industrial production methods for Boc-protected compounds often involve similar reaction conditions but on a larger scale. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently .
Chemical Reactions Analysis
Types of Reactions
N-Boc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic Acid undergoes several types of reactions, including:
Reduction: Boc-protected amines can be reduced to the corresponding alcohols using sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, 4-dimethylaminopyridine (DMAP), trifluoroacetic acid (TFA), and hydrochloric acid .
Major Products
The major products formed from these reactions include the deprotected amine, alcohols, and various substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
N-Boc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic Acid has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
4-[(tert-Butoxycarbonyl)amino]phenylboronic acid: Contains a Boc-protected amine group and is used in similar synthetic applications.
4-[(tert-Butoxycarbonyl)amino]methylbenzoic acid: Another Boc-protected compound used in organic synthesis.
1-Boc-4-aminopiperidine-4-carboxylic acid: Similar structure with a Boc-protected amine group, used in peptide synthesis.
Uniqueness
N-Boc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic Acid is unique due to its specific structure, which includes a hydroxyl group and a tetramethylpiperidine ring. This structure provides distinct chemical properties and reactivity compared to other Boc-protected compounds .
Properties
IUPAC Name |
1-hydroxy-2,2,6,6-tetramethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O5/c1-12(2,3)22-11(20)16-15(10(18)19)8-13(4,5)17(21)14(6,7)9-15/h21H,8-9H2,1-7H3,(H,16,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFAGYOGVDZSOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)(C(=O)O)NC(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747202 |
Source


|
| Record name | 4-[(tert-Butoxycarbonyl)amino]-1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124843-12-5 |
Source


|
| Record name | 4-[(tert-Butoxycarbonyl)amino]-1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-Bromo-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B597703.png)


